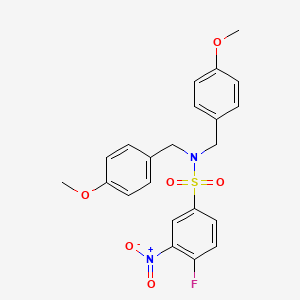
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Fluorination: Introduction of the fluoro group.
Benzylation: Addition of the methoxybenzyl groups.
Each step requires specific reagents and conditions, such as:
Nitration: Using concentrated nitric acid and sulfuric acid.
Sulfonation: Using chlorosulfonic acid or sulfur trioxide.
Fluorination: Using fluorinating agents like hydrogen fluoride or fluorine gas.
Benzylation: Using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods with considerations for safety, cost, and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to optimize the production process.
化学反応の分析
Types of Reactions
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzene ring.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its sulfonamide structure.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide would depend on its specific interactions with molecular targets. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site. The fluoro and nitro groups may enhance binding affinity or specificity, while the methoxybenzyl groups could influence solubility and bioavailability.
類似化合物との比較
Similar Compounds
N,N-Bis(4-methoxybenzyl)-4-fluoroaniline: Similar structure but lacks the nitro and sulfonamide groups.
4-Fluoro-N,N-bis(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N,N-Bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide: Similar structure but lacks the fluoro group.
Uniqueness
4-Fluoro-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is unique due to the combination of fluoro, methoxybenzyl, nitro, and sulfonamide groups
特性
分子式 |
C22H21FN2O6S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H21FN2O6S/c1-30-18-7-3-16(4-8-18)14-24(15-17-5-9-19(31-2)10-6-17)32(28,29)20-11-12-21(23)22(13-20)25(26)27/h3-13H,14-15H2,1-2H3 |
InChIキー |
WPOJJAFRKRSBLW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


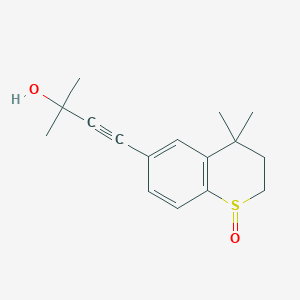

![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
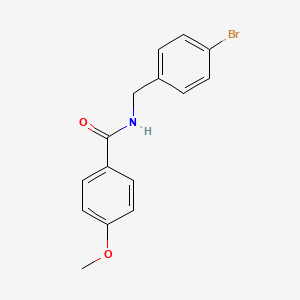
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
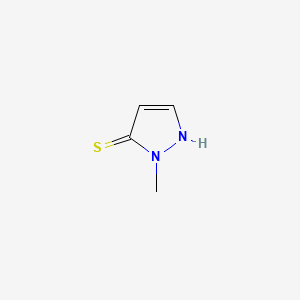
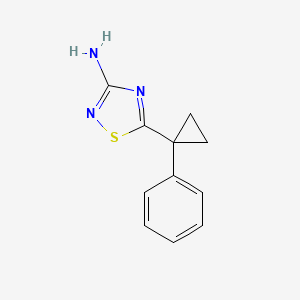
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)
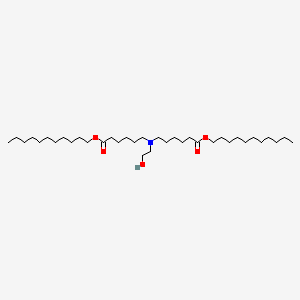
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
